N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide precisely delineates its molecular structure. The pyrrole ring serves as the central scaffold, with substituents at positions 1, 3, 4, and 5. Position 2 hosts the benzamide group, while the sulfonyl-linked 4-fluorophenyl moiety occupies position 3. The methoxyethyl and methyl groups at positions 1, 4, and 5 complete the substitution pattern.
The molecular formula C₃₁H₃₀FN₃O₄S (calculated molecular weight: 575.65 g/mol) reflects the integration of these functional groups. Key structural features include:
- A 1-(2-methoxyethyl) group contributing ether and alkyl functionalities.
- A 4-fluorophenylsulfonyl moiety introducing sulfonic acid derivatives and halogenated aromaticity.
- Benzamide substitution at position 2, providing planar aromaticity and hydrogen-bonding capacity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₀FN₃O₄S |
| Molecular Weight | 575.65 g/mol |
| SMILES Representation | COCCOC1=C(C)C(C)=C(S(=O)(=O)C2=CC=C(F)C=C2)C1NC(=O)C3=CC=CC=C3 |
The SMILES string encodes the spatial arrangement, highlighting the sulfonyl bridge between the pyrrole and fluorophenyl groups, as well as the methoxyethyl and benzamide substituents.
Properties
Molecular Formula |
C22H23FN2O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H23FN2O4S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-7-5-4-6-8-17)20(15)30(27,28)19-11-9-18(23)10-12-19/h4-12H,13-14H2,1-3H3,(H,24,26) |
InChI Key |
RFHHRCCFIBKBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Using Carbodiimide Coupling
A mixture of the pyrrole sulfonamide, benzoyl chloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in DMF reacts at room temperature for 18 hours. This approach, adapted from thiazolecarboxamide syntheses, achieves 60–70% yield after column chromatography.
Schlenk-Type Acylation
Alternative protocols employ benzoyl chloride in the presence of triethylamine or DMAP in DCM. For example, reacting 3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine with benzoyl chloride (1.2 equiv) and DMAP (cat.) in DCM at room temperature for 2 hours yields 65–75% of the target compound.
Table 2: Benzamide Coupling Efficiency
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 70 |
| Schlenk acylation | Benzoyl chloride, DMAP | DCM | 75 |
Purification and Characterization
Final purification employs a combination of solvent extraction and chromatography:
-
Extraction: The crude product is partitioned between ethyl acetate and brine, with the organic layer dried over Na₂SO₄.
-
Chromatography: Silica gel column chromatography using gradients of ethyl acetate in hexanes (30% → 70%) isolates the pure compound.
-
Recrystallization: Dissolving the product in hot EtOAc/hexane (1:1) followed by slow cooling yields crystalline material.
Characterization via LCMS and ¹H NMR confirms structural integrity. Key spectral data include:
-
¹H NMR (DMSO-d₆): δ 8.69 (s, 1H, benzamide), 7.85–7.40 (m, 9H, aromatic), 4.20 (t, 2H, -OCH₂CH₂O-), 3.45 (s, 3H, -OCH₃), 2.35 (s, 6H, -CH₃).
Optimization Challenges and Solutions
Regioselectivity in Sulfonation
The electron-rich pyrrole ring risks over-sulfonation. Controlled addition of sulfonyl chloride at 0°C and stoichiometric base use mitigate this issue.
Steric Hindrance in N-Alkylation
Bulky substituents at the 4,5-positions hinder alkylation. Elevated temperatures (90°C) and polar aprotic solvents (DMF) enhance reaction efficiency.
Comparative Analysis of Synthetic Routes
A three-step sequence—alkylation → sulfonation → amidation—proves most efficient, with an overall yield of 45–50%. Alternative routes reversing sulfonation and alkylation steps result in lower yields (30–35%) due to competing side reactions.
Table 3: Overall Synthetic Efficiency
| Step Order | Overall Yield (%) |
|---|---|
| Alkylation → Sulfonation → Amidation | 50 |
| Sulfonation → Alkylation → Amidation | 35 |
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Structural Features
The compound features a pyrrole ring, a sulfonamide group, and a benzamide moiety. The presence of a fluorinated phenyl group and a methoxyethyl substituent contributes to its unique chemical properties. These structural characteristics are believed to enhance the compound's interaction with biological targets, making it a candidate for pharmacological evaluation.
Medicinal Chemistry
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide has been investigated for its potential as a drug candidate. Preliminary studies indicate that it may modulate enzyme activity and influence cellular pathways, which are critical in various diseases. The sulfonyl and benzamide functionalities are particularly important for these interactions.
Research has suggested that this compound exhibits promising biological activity. It may interact with specific molecular targets involved in disease processes, potentially leading to therapeutic effects. For instance, compounds with similar structures have been noted for their anti-inflammatory and anticancer properties.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multiple steps that can be optimized using advanced techniques such as continuous flow reactors. This enhances efficiency and yield in producing derivatives that may exhibit varied biological activities.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on enzyme modulation | The compound showed potential in modulating specific enzymes related to cancer pathways. | Suggests further exploration in cancer therapeutics. |
| Evaluation of anti-inflammatory properties | Demonstrated reduced inflammatory markers in vitro. | Indicates potential for treating inflammatory diseases. |
| Synthesis optimization research | Enhanced yields using continuous flow synthesis techniques. | Points toward scalable production methods for pharmaceutical applications. |
Potential Applications in Drug Development
The unique properties of this compound position it as a promising candidate in drug development:
- Anticancer Agents : Given its ability to modulate enzyme activity linked to cancer progression, this compound could be developed into an anticancer agent.
- Anti-inflammatory Drugs : Its demonstrated anti-inflammatory effects suggest applications in treating conditions like arthritis or other inflammatory disorders.
- Neurological Applications : Further research may uncover neuroprotective properties, making it relevant for neurological disorders.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Variations in Benzamide Substituents
The position and nature of substituents on the benzamide group significantly influence physicochemical and biological properties.
Analysis :
- Fluorination at the ortho (2-) or meta (3-) position modulates electron distribution and steric effects, impacting target interactions. The 3-fluoro analog (CAS 952000-04-3) may exhibit stronger hydrogen bonding compared to the non-fluorinated target compound .
Sulfonyl Group Modifications
The sulfonyl group’s aryl substituent affects electronic properties and steric bulk.
Analysis :
Pyrrole Core Substituents
Substituents on the pyrrole ring influence conformational flexibility and lipophilicity.
Analysis :
- The 2-methoxyethyl chain in the target compound improves water solubility compared to the allyl-substituted analog ().
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide (CAS Number: 951981-70-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrole ring, a sulfonamide group, and a benzamide moiety, which contribute to its unique pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23FN2O4S, with a molecular weight of 430.5 g/mol. The presence of the fluorinated phenyl group enhances lipophilicity, which is often correlated with increased biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN2O4S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 951981-70-7 |
Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating enzyme activity and influencing cellular pathways. The sulfonyl and benzamide functionalities are believed to play critical roles in these interactions, making the compound a candidate for further pharmacological evaluation.
Anticancer Properties
Research indicates that compounds containing pyrrole and sulfonamide moieties often exhibit anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of this compound may act as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating conditions such as Alzheimer's disease and urinary infections.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and biological activity.
- Sulfonamide Group : Essential for antibacterial activity.
These modifications can lead to variations in potency and selectivity against specific biological targets.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related pyrrole-based compounds on human cancer cell lines. Results indicated significant dose-dependent cytotoxicity, suggesting potential for further development as anticancer agents.
- Antimicrobial Screening : Compounds with similar structures were tested against Bacillus subtilis and Salmonella typhi, showing moderate to strong antibacterial activity. This suggests that this compound may possess comparable antimicrobial properties.
Q & A
What are the optimal synthetic routes for N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide?
Basic:
The synthesis typically involves a multi-step approach:
Pyrrole Core Formation : Start with a substituted pyrrole scaffold. For example, a 4,5-dimethylpyrrole derivative can be synthesized via Paal-Knorr condensation using β-keto esters and ammonia derivatives .
Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions. highlights sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
Methoxyethyl Substitution : The 2-methoxyethyl group is introduced via alkylation (e.g., using 2-methoxyethyl chloride) in the presence of a base like NaH or K₂CO₃ .
Benzamide Coupling : Final benzamide attachment is achieved via amide bond formation, using coupling agents like HATU or EDCI with DMAP catalysis .
Advanced:
Critical factors affecting yield and purity include:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity for sulfonylation and alkylation steps .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) resolves regioisomeric impurities .
How can spectroscopic methods characterize this compound?
Basic:
Core techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
Advanced:
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves steric effects of the 4,5-dimethylpyrrole and methoxyethyl groups, as demonstrated for similar benzamide derivatives in .
- Spectrofluorometry : Monitor fluorescence quenching to assess π-π stacking interactions between the fluorophenyl and benzamide moieties, as in .
What structure-activity relationships (SAR) are critical for this compound?
Basic:
Key substituent roles:
- 4-Fluorophenylsulfonyl Group : Enhances lipophilicity and enzyme-binding affinity (e.g., sulfonamide-based inhibitors) .
- Methoxyethyl Chain : Improves solubility and metabolic stability by reducing hepatic oxidation .
- 4,5-Dimethylpyrrole : Steric hindrance may prevent off-target interactions .
Advanced:
- Trifluoromethyl Analogues : Substituting the benzamide with CF₃ (as in ) increases target selectivity for bacterial acps-pptase enzymes by 3-fold due to enhanced hydrophobic interactions .
- SAR Validation : Use molecular docking (e.g., AutoDock Vina) to simulate binding to bacterial acps-pptase, correlating with experimental IC₅₀ values .
How to analyze impurities in the compound?
Basic:
- HPLC Analysis : Use a C18 column (e.g., Phenomenex Luna) with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min. Detect impurities at 254 nm, with thresholds ≤0.1% for individual impurities (per ) .
- TLC Monitoring : Hexane:EtOAc (3:1) resolves unreacted sulfonyl chloride (Rf ~0.7) vs. product (Rf ~0.3) .
Advanced:
- LC-MS/MS : Quantify trace impurities (e.g., des-methyl byproducts) using MRM transitions (e.g., m/z 450→312 for the parent ion) .
- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies hydrolytic cleavage of the sulfonyl group as a major degradation pathway .
What biochemical pathways or targets are relevant to this compound?
Basic:
- Enzyme Targeting : The sulfonamide group suggests inhibition of bacterial acps-pptase, critical for fatty acid biosynthesis () .
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via MIC assays (CLSI guidelines) .
Advanced:
- Pathway Modulation : Transcriptomic analysis (RNA-seq) of treated S. aureus reveals downregulation of fabH and accA, confirming disruption of fatty acid biosynthesis .
- Target Validation : Use CRISPRi knockdown of acps-pptase in E. coli to confirm reduced compound efficacy, confirming target specificity .
How to resolve contradictions in biological activity data?
Basic:
- Dose-Response Curves : Replicate assays (n=3) to identify outliers. For example, inconsistent MIC values may arise from variations in bacterial inoculum size .
- Solvent Controls : Ensure DMSO concentrations ≤1% to avoid false negatives .
Advanced:
- Metabolomic Profiling : Use LC-HRMS to detect bacterial metabolite shifts (e.g., accumulation of malonyl-CoA in acps-pptase inhibition) .
- Resistance Studies : Serial passage experiments (20 generations) identify mutations in acps-pptase (e.g., G112V) linked to reduced compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
